molecular formula C23H20ClF2N5O3 B3017296 N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1189659-33-3

N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B3017296
CAS No.: 1189659-33-3
M. Wt: 487.89
InChI Key: VIJXODFSVRFAMP-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-d]pyrimidin-4(5H)-yl core, a bicyclic heterocyclic system with fused pyrazole and pyrimidine rings. Key structural attributes include:

  • 1-ethyl and 3-methyl substituents on the pyrazole ring.
  • A 6-(4-fluorobenzyl) moiety, enhancing lipophilicity and steric bulk.
  • An acetamide side chain linked to N-(3-chloro-4-fluorophenyl), introducing halogenated aromatic interactions.

The fluorine and chlorine atoms likely improve metabolic stability and target binding affinity, while the acetamide group may facilitate solubility or receptor interactions. Structural studies of analogous compounds often employ crystallographic tools like SHELX for refinement .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF2N5O3/c1-3-31-21-20(13(2)28-31)29(12-19(32)27-16-8-9-18(26)17(24)10-16)23(34)30(22(21)33)11-14-4-6-15(25)7-5-14/h4-10H,3,11-12H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJXODFSVRFAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . This receptor is a part of the G-protein coupled receptor family and plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of the mGlu4 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its natural ligand, glutamate.

Result of Action

The activation of mGlu4 receptors by this compound can lead to a decrease in the release of certain neurotransmitters, potentially leading to neuroprotective effects. This mechanism has been explored in the context of Parkinson’s disease , where excessive glutamate release is implicated.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The presence of a chloro and fluoro substituent on the phenyl ring enhances its pharmacokinetic properties and receptor binding affinity.

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-...) have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related pyrazolo compounds inhibited the proliferation of human melanoma cells with IC50 values in the nanomolar range .

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties. A notable finding was that certain derivatives demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

The biological activity of N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-...) is largely attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It could modulate signaling pathways by interacting with various receptors, leading to altered cellular responses.

In Vitro Studies

In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-2-(1-ethyl...) exhibits significant cytotoxicity against several cancer cell lines. For example:

  • Melanoma Cells : An IC50 value of approximately 32 nM was reported for related compounds, indicating strong anticancer potential .

In Vivo Efficacy

Animal models have been employed to assess the therapeutic effects of this compound in vivo. One study reported that administration led to reduced tumor growth in xenograft models, suggesting its potential for development as an anticancer agent.

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHuman Melanoma Cells32 nM
AntibacterialStaphylococcus aureus3.12 μg/mL
AntibacterialEscherichia coli12.5 μg/mL

Comparison with Similar Compounds

Structural Analogues

2.1. Pyrazolo-Pyrimidinone Derivatives

  • Compound A: 2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide Core: Identical pyrazolo[4,3-d]pyrimidinone system. Differences:
  • 6-position : 2-phenylethyl (vs. 4-fluorobenzyl in the target compound).
  • Acetamide : N-(4-fluorobenzyl) (vs. N-(3-chloro-4-fluorophenyl)).
    • Impact : The 2-phenylethyl group may reduce polarity compared to 4-fluorobenzyl, while the 4-fluorobenzyl acetamide lacks halogen diversity.
  • Compound B: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Core: Pyrazolo[3,4-d]pyrimidine (positional isomer of the target’s core). Differences:
  • 3-fluorophenyl and 4-aminophenyl groups alter electronic properties. Impact: The chromenone moiety may enhance binding to kinase targets, while the amino group increases basicity.

Pyrazolo-Pyridine Derivatives

  • Compound C: 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Core: Pyrazolo[3,4-b]pyridine (distinct from pyrimidinone systems). Differences:
  • Trifluoromethylphenyl acetamide increases electronegativity and steric hindrance.
  • 4-chlorophenyl substituent vs. halogenated benzyl groups in the target.
    • Impact : The trifluoromethyl group enhances metabolic resistance but may reduce solubility.
Physical and Chemical Properties
Property Target Compound Compound A Compound B Compound C
Melting Point (°C) Not reported Not reported 302–304 221–223
Molecular Weight (g/mol) Not reported ~550 (estimated) 571.2 536.0
Key Substituents 4-Fluorobenzyl, Cl/F-Ar 2-Phenylethyl, F-Benzyl Chromenone, F-Ar CF3, Cl-Ar

Analysis :

  • Melting Points: Compound B’s higher MP (302–304°C) suggests strong crystalline packing due to the chromenone group. Compound C’s lower MP (221–223°C) correlates with its trifluoromethylphenyl group, which may disrupt crystal lattice stability.
  • Molecular Weight : The target compound’s molecular weight is likely intermediate between Compounds B and C, influenced by the 4-fluorobenzyl and chloro-fluorophenyl groups.
  • Halogen Effects : Chlorine (target) and trifluoromethyl (Compound C) enhance lipophilicity, while fluorine improves bioavailability and membrane permeability .

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